



Catalytic Applications of "Benzene, (ethynylsulfonyl)-" Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Benzene, (ethynylsulfonyl)-	
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This document provides detailed application notes and protocols for the catalytic use of "Benzene, (ethynylsulfonyl)-" and its derivatives. The primary application highlighted is its role as a key reagent in the iron-catalyzed dealkenylative alkynylation of unactivated alkenes. This reaction allows for the transformation of readily available alkene feedstocks into valuable alkyne-containing molecules, which are significant building blocks in medicinal chemistry and materials science.

Application Note 1: Iron-Catalyzed Dealkenylative Alkynylation

"Benzene, (ethynylsulfonyl)-" and its substituted derivatives serve as efficient alkyne donors in a one-pot, iron-catalyzed reaction that converts unactivated alkenes to functionalized alkynes. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance, making it a valuable tool for late-stage functionalization of complex molecules.[1][2]

The overall transformation involves the ozonolysis of an alkene to form an α -alkoxyhydroperoxide intermediate, which then undergoes an iron(II)-catalyzed reductive fragmentation to generate an alkyl radical. This radical subsequently reacts with an (ethynylsulfonyl)benzene derivative to yield the corresponding alkyne.[1][4]



Quantitative Data Summary

The following table summarizes the scope of the dealkenylative alkynylation reaction with various alkene substrates and substituted (ethynylsulfonyl)benzene derivatives. The data is compiled from the findings reported by Swain et al. in the Journal of the American Chemical Society (2022).[1][2][3]



Entry	Alkene Substrate	"Benzene, (ethynylsulfon yl)-" Derivative	Product	Yield (%)
1	(-)-Isopulegol	(Ethynylsulfonyl) benzene	Alkyne- functionalized isopulegol derivative	93
2	(+)- Dihydrocarvone	(Ethynylsulfonyl) benzene	Alkyne- functionalized carvone derivative	85
3	Nootkatone	(Ethynylsulfonyl) benzene	Alkyne- functionalized nootkatone derivative	78
4	Betulinic Acid Derivative	(Ethynylsulfonyl) benzene	Alkyne- functionalized betulinic acid derivative	65
5	(-)-Isopulegol	1-Chloro-4- (ethynylsulfonyl) benzene	Chloro- substituted alkyne product	75
6	(-)-Isopulegol	1-Methoxy-4- (ethynylsulfonyl) benzene	Methoxy- substituted alkyne product	82
7	(-)-Isopulegol	1- (Ethynylsulfonyl)- 4-methylbenzene	Methyl- substituted alkyne product	88
8	(-)-Isopulegol	1- (Ethynylsulfonyl)- 4-fluorobenzene	Fluoro- substituted alkyne product	79



Experimental Protocols General Protocol for Iron-Catalyzed Dealkenylative Alkynylation

This protocol is adapted from the supplementary information of the work by Swain et al. (2022). [1][2][3]

Materials:

- Alkene substrate (1.0 mmol)
- Methanol (MeOH), anhydrous (0.025 M solution with respect to the alkene)
- Ozone (O₃)
- "Benzene, (ethynylsulfonyl)-" derivative (0.5 mmol)
- Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.1 mmol, 20 mol%)
- L-Ascorbic acid (Vitamin C) (1.0 mmol)
- · Argon or Nitrogen atmosphere
- Standard laboratory glassware and purification supplies

Procedure:

- Ozonolysis:
 - Dissolve the alkene substrate (1.0 mmol) in anhydrous methanol to a final concentration of
 0.025 M in a flame-dried, round-bottom flask equipped with a magnetic stir bar.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Bubble a stream of ozone through the solution until a pale blue color persists, indicating complete consumption of the alkene.
 - Purge the solution with argon or nitrogen for 10-15 minutes to remove excess ozone.



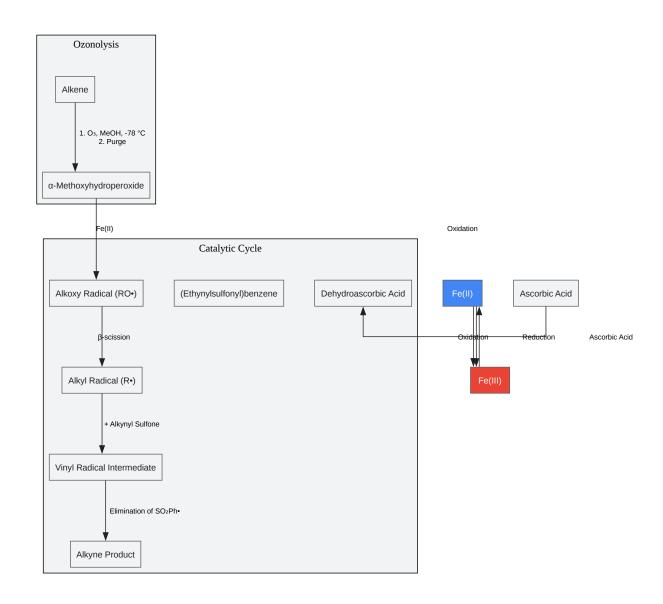
Alkynylation:

- To the cold solution containing the α-methoxyhydroperoxide intermediate, add the
 "Benzene, (ethynylsulfonyl)-" derivative (0.5 mmol), Iron(II) sulfate heptahydrate (0.1 mmol), and L-ascorbic acid (1.0 mmol) under a positive pressure of argon or nitrogen.
- Allow the reaction mixture to warm to 0 °C and stir for 5 minutes.
- Upon completion of the reaction (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired alkyne.

Visualizations Signaling Pathway: Proposed Catalytic Cycle

The following diagram illustrates the proposed mechanism for the iron-catalyzed dealkenylative alkynylation.





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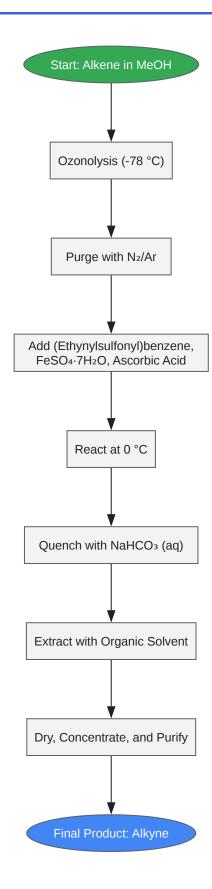
Caption: Proposed mechanism for the iron-catalyzed dealkenylative alkynylation.



Experimental Workflow

The diagram below outlines the general experimental workflow for the one-pot dealkenylative alkynylation reaction.





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Caption: Experimental workflow for the one-pot dealkenylative alkynylation.



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